molecular formula C20H22BF3O3 B14030287 2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030287
M. Wt: 378.2 g/mol
InChI Key: IDCNXZRUIZPGRC-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoromethyl group and a benzyloxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a trifluoromethylated aromatic compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives .

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in radical and nucleophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the trifluoromethyl group, which imparts high stability and reactivity, and the boronic ester group, which allows for versatile chemical transformations. This combination makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H22BF3O3

Molecular Weight

378.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-11-10-15(20(22,23)24)12-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

IDCNXZRUIZPGRC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCC3=CC=CC=C3

Origin of Product

United States

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